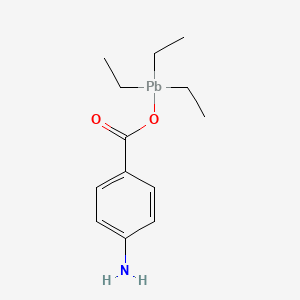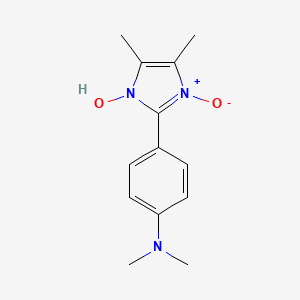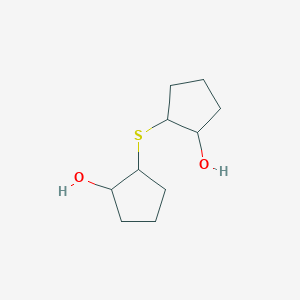
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol: is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of pyrazole derivatives with trimethylsilyl-protected alcohols. One common method includes the use of 2-(Trimethylsilyl)ethanol as a starting material, which is then reacted with pyrazole under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound’s structure may be modified to enhance its biological activity and target specific pathways .
Industry: In the industrial sector, (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes .
Mechanism of Action
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The pyrazole ring can participate in various chemical reactions, making the compound versatile in its applications .
Comparison with Similar Compounds
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine): Similar structure but with an indazole ring instead of a pyrazole ring.
(2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol: Features an imidazole ring and different substituents.
Uniqueness: The presence of the trimethylsilyl group in (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol provides unique steric and electronic properties that differentiate it from other similar compounds. This makes it particularly useful in synthetic chemistry as a protecting group and in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H20N2O2Si |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H20N2O2Si/c1-15(2,3)5-4-14-9-12-7-10(8-13)6-11-12/h6-7,13H,4-5,8-9H2,1-3H3 |
InChI Key |
NWWLNIPTEGWMGS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)


![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)


![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)


